[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)
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Overview
Description
“[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2007919-76-6 . It has a molecular weight of 328.21 and its IUPAC name is (S)- (1-methylazetidin-2-yl)methanamine bis (2,2,2-trifluoroacetate) . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2.2C2HF3O2/c1-7-3-2-5 (7)4-6;23-2 (4,5)1 (6)7/h5H,2-4,6H2,1H3;2 (H,6,7)/t5-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a white solid . It should be stored at 0-8°C .Scientific Research Applications
Proteomics
In proteomics, this compound could be used in peptide mapping, a technique crucial for characterizing biopharmaceuticals. It can help in examining the amino acid sequence of proteins, providing insights into their structure and function .
Analytical Chemistry
In analytical chemistry, the compound can be used as a mobile phase additive in chromatography. Its ability to form strong ion pairs can minimize secondary interactions during the separation process, leading to more precise measurements .
Safety and Hazards
Mechanism of Action
Target of Action
Methenamine, a compound with a similar structure, is known to be a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by getting hydrolyzed to formaldehyde in an acidic environment (pH<6), which is considered to be highly bactericidal .
Biochemical Pathways
A related compound, methenamine, is known to affect the urinary tract, particularly in the context of infections .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) are not explicitly mentioned in the available literature. For methenamine, it is known that ingestion of a 1-gram dose produces antibacterial activity in the urine within half an hour. Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a structurally similar compound, is known to have antibacterial properties, particularly in the urinary tract .
Action Environment
For methenamine, the ph of the environment plays a crucial role in its mechanism of action, with the compound being more effective in an acidic environment .
properties
IUPAC Name |
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUSHWUINTLGJ-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid) |
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